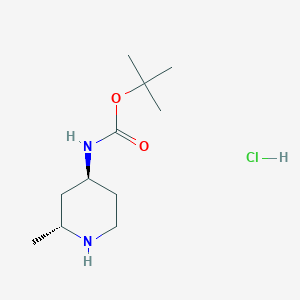

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride

Übersicht

Beschreibung

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is a chemical compound that features a tert-butyl group attached to a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride typically involves the protection of an amine group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl decarbonate, acts as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further functionalization .

Wissenschaftliche Forschungsanwendungen

Protecting Group in Organic Synthesis

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is primarily utilized as a protecting group for amines during multi-step synthetic processes. The steric hindrance provided by the tert-butyl group allows for selective reactions on other functional groups without interference from the amine, making it invaluable in complex organic synthesis.

Synthesis of Peptide-Based Drugs

In medicinal chemistry, this compound is employed in the synthesis of peptide-based drugs. The ability to protect and subsequently deprotect amine groups is crucial for creating peptides with specific biological activities.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of key enzymes involved in neurodegenerative diseases:

- β-secretase : Inhibition of this enzyme is critical for preventing the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.

- Acetylcholinesterase : This inhibition can enhance cholinergic signaling, potentially improving cognitive function.

Interaction with Biological Systems

The compound's lipophilicity enhances its ability to penetrate the blood-brain barrier, allowing it to interact with central nervous system targets effectively. This property is particularly useful in developing treatments for neurological disorders.

In Vitro Studies

A study demonstrated that a derivative of this compound (M4) showed moderate protective effects against amyloid beta-induced toxicity in astrocytes by reducing TNF-α levels and free radical formation . The M4 compound exhibited significant inhibition of amyloid aggregation (85% at 100 μM), indicating its potential as a therapeutic agent for Alzheimer's disease .

In Vivo Models

In vivo studies using scopolamine-induced models of Alzheimer's disease showed that M4 could inhibit amyloidogenesis but exhibited limited bioavailability in brain tissues compared to established treatments like galantamine . This highlights the necessity for further optimization of similar compounds for enhanced efficacy.

Comparison with Other Protecting Groups

| Protecting Group | Stability | Ease of Removal | Applications |

|---|---|---|---|

| tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate | High | Acidic conditions | Amines in complex syntheses |

| Phenylmethoxycarbonyl (Cbz) | Moderate | Mild acids | Amines |

| Methoxycarbonyl | Low | Nucleophilic attack | Less common |

The tert-butyl protecting group stands out due to its high stability and ease of removal under acidic conditions, making it preferable for complex synthetic pathways.

Wirkmechanismus

The mechanism of action of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate. The Boc group is cleaved under acidic conditions, resulting in the formation of a stable carbocation that can undergo further reactions . This mechanism is crucial for its role in organic synthesis and pharmaceutical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: Another compound featuring a tert-butyl group attached to a carbamate.

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate: The non-hydrochloride form of the compound.

Uniqueness

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .

Biologische Aktivität

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride (CAS Number: 2305078-79-7) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 250.76 g/mol

- Purity : ≥95%

- IUPAC Name : tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is noted for its role as a protecting group in organic synthesis, particularly in the synthesis of amines and peptide-based drugs. Its mechanism involves the formation of a stable carbamate linkage that protects amine groups from unwanted reactions, which can be crucial in multi-step synthesis processes.

1. Neuroprotective Effects

Research has indicated that compounds similar to tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate exhibit neuroprotective properties. A study involving a related compound (M4) showed that it could protect astrocytes against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease (AD). The M4 compound demonstrated:

- Inhibition of β-secretase : IC50 = 15.4 nM

- Inhibition of acetylcholinesterase : Ki = 0.17 μM

- Reduction of Aβ aggregation : 85% inhibition at 100 μM .

2. Anti-inflammatory Properties

The activation of Toll-like receptor 4 (TLR4) by Aβ aggregates leads to an inflammatory response involving pro-inflammatory cytokines such as TNFα and IL-6. Compounds like M4 have been shown to mitigate this response, suggesting potential anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

Case Study 1: Neuroprotection Against Aβ Toxicity

In vitro studies demonstrated that treatment with the M4 compound resulted in a significant increase in astrocyte cell viability when co-treated with Aβ1-42 compared to untreated controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ1-42 | 43.78 ± 7.17 |

| Aβ1-42 + M4 | 62.98 ± 4.92 |

This indicates that M4 may protect astrocytes from Aβ-induced toxicity through mechanisms that warrant further investigation .

Case Study 2: In Vivo Efficacy

In vivo studies using scopolamine-induced models suggested that while M4 reduced β-secretase activity and Aβ levels, it did not yield statistically significant differences compared to standard treatments like galantamine. This highlights the need for improved bioavailability strategies for compounds targeting central nervous system disorders .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXPAHGOEJLWNJ-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.